molecular formula C15H14N2OS B2908678 [4-(6-Ethoxy-1,3-benzothiazol-2-yl)phenyl]amine CAS No. 328109-15-5

[4-(6-Ethoxy-1,3-benzothiazol-2-yl)phenyl]amine

Cat. No. B2908678
CAS RN: 328109-15-5
M. Wt: 270.35
InChI Key: LEOZQOJMMLSBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Ethoxy-1,3-benzothiazol-2-yl)phenyl]amine, also known as EBTZ, is an organic compound with a broad range of applications in scientific research. It is a white crystalline solid that is soluble in water and alcohols. EBTZ is used in a variety of laboratory experiments, including studies of its mechanism of action, biochemical and physiological effects, and potential future applications. In

Scientific Research Applications

Safety and Hazards

For safety considerations, consult the Material Safety Data Sheet (MSDS) provided by the manufacturer . Always handle chemicals with appropriate precautions, including protective gear and proper ventilation.

Future Directions

: Material Safety Data Sheet (MSDS)

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antimicrobial activity , suggesting that their targets may include various enzymes or proteins essential for microbial growth and survival.

Mode of Action

It’s known that benzothiazole derivatives can interact with their targets through various mechanisms, such as inhibition of key enzymes or disruption of cell membrane integrity .

Biochemical Pathways

Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in microbes, such as DNA replication, protein synthesis, or cell wall synthesis.

Result of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that the compound may lead to the death of microbial cells or inhibit their growth.

properties

IUPAC Name

4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-2-18-12-7-8-13-14(9-12)19-15(17-13)10-3-5-11(16)6-4-10/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOZQOJMMLSBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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